molecular formula C21H27N3O3 B2929497 N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872860-97-4

N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2929497
CAS RN: 872860-97-4
M. Wt: 369.465
InChI Key: DJQGXQJQPKYKOL-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at its reactivity with different reagents and under different conditions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s behavior under various conditions .

Scientific Research Applications

Pharmaceutical Compositions and Therapeutics

A study presented a new salt related to N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, emphasizing its use in pharmaceutical compositions and therapeutics. This highlights the compound's potential in medical applications, particularly in the formulation of drugs (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the compound , demonstrated their potential as antiallergic agents. This study provides insight into the therapeutic capabilities of similar compounds in treating allergic reactions (Cecilia Menciu et al., 1999).

Synthesis and Chemical Properties

A paper on the asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams sheds light on the chemical properties and synthesis methods that could be applicable to this compound. Understanding these methods is crucial for its production and modification for various applications (L. Micouin et al., 1994).

Catalysis and Ultrasound Irradiation

A study explored the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of related compounds under ultrasound irradiation. This research could inform the synthesis process of this compound, especially in terms of efficiency and environmental impact (M. Mokhtary & Mogharab Torabi, 2017).

Acetylcholinesterase Inhibitors

Research on acetylcholinesterase inhibitors, which include compounds structurally similar to this compound, highlights the compound's potential use in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1995).

Analgesic and Anti-Inflammatory Activities

A study on N-(3-Piperidinopropyl)-4, 6-disubstituted-furo [3, 2-b] indole-2-carboxamide derivatives, related to the target compound, demonstrated potent analgesic and anti-inflammatory activities. This suggests the potential application of this compound in pain management and inflammation control (Y. Nakashima et al., 1984).

Safety and Hazards

This involves studying the compound’s toxicity and potential hazards. It includes looking at safety data sheets, toxicology studies, and information about safe handling and disposal .

properties

IUPAC Name

N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(2)12-22-21(27)20(26)17-13-24(18-9-5-4-8-16(17)18)14-19(25)23-10-6-3-7-11-23/h4-5,8-9,13,15H,3,6-7,10-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQGXQJQPKYKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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